molecular formula C15H20N2O6S B2693518 tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate CAS No. 1325549-73-2

tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate

Cat. No. B2693518
CAS RN: 1325549-73-2
M. Wt: 356.39
InChI Key: XDOPRTGATSAUSH-JLHYYAGUSA-N
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Description

Tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as TBNP and is a member of the sulfonyl-containing compounds family. TBNP has been used in various scientific research applications, including biochemical and physiological studies, due to its ability to selectively target specific biological pathways.

Scientific Research Applications

Multi-Coupling Reagent

tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate and related compounds are used as multi-coupling reagents in organic synthesis. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield highly functionalized sulfones. These compounds can be transformed into enones or dienones, showcasing their versatility as synthetic equivalents to various synthons (Auvray, Knochel, & Normant, 1985).

Chemoselective Nitration

The compound's derivatives are also significant in chemoselective nitration processes. A study demonstrated efficient conversion of aromatic sulfonamides into their mono-nitro derivatives using tert-butyl nitrite. This method offers high chemoselectivity for sulfonamide functionalized aryl systems, even in the presence of other sensitive or reactive functionalities (Kilpatrick, Heller, & Arns, 2013).

Synthesis of Sulfonamides

In medicinal chemistry, this compound derivatives have been used in the development of adenosine A2B receptor antagonists with a sulfonamide structure. This application is critical as standard reactions for sulfonamide formation often result in low yields, necessitating innovative approaches (Yan et al., 2006).

Stereoselective Intramolecular Arylation

These compounds have been utilized in the highly stereoselective intramolecular alpha-arylation of self-stabilized non-racemic enolates. This process leads to the synthesis of alpha-quaternary alpha-amino acid derivatives, where the asymmetric induction is determined by an intermediate non-racemic enolate (Lupi et al., 2009).

N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to this compound, have been identified as the first class of N-(Boc) nitrone equivalents. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

properties

IUPAC Name

tert-butyl (E)-3-(dimethylamino)-2-(2-nitrophenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-15(2,3)23-14(18)13(10-16(4)5)24(21,22)12-9-7-6-8-11(12)17(19)20/h6-10H,1-5H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOPRTGATSAUSH-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CN(C)C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C\N(C)C)/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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